An In-Depth Technical Guide to 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine: Structure, Properties, and Therapeutic Potential
Disclaimer: The compound 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine is a novel or sparsely documented chemical entity. This guide, therefore, presents a prospective analysis based on established principles of pyrazole chemistry, drawing parallels from structurally similar compounds to propose a comprehensive framework for its synthesis, characterization, and evaluation.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant drugs.[3][4] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5][6] This guide focuses on the specific, albeit novel, derivative, 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine, providing a technical roadmap for researchers and drug development professionals interested in its exploration.
Part 1: Molecular Structure and Physicochemical Landscape
The unique arrangement of substituents on the pyrazole core of 5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine suggests a rich and complex chemical profile. Understanding its structure is the first step in unlocking its potential.
Proposed Chemical Structure
The IUPAC name dictates a pyrazole ring with a methyl group at position 5, a phenylamino group at the N3 nitrogen, and an additional amino group at position 4. The tautomeric nature of the pyrazole ring and the presence of multiple nitrogen atoms allow for potential isomerism, which must be considered during characterization.
Caption: Hypothetical synthetic workflow for the target compound.
Experimental Protocol: Synthesis
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Step 1: Synthesis of 3-Amino-5-methyl-1H-pyrazole.
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Rationale: The condensation of a β-ketonitrile with a hydrazine derivative is a classic and efficient method for constructing the pyrazole core.
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Procedure: To a solution of acetoacetonitrile in ethanol, add an equimolar amount of phenylhydrazine. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
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Step 2: Nitration of the Aminopyrazole Intermediate.
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Rationale: Introduction of a nitro group at the 4-position, which can subsequently be reduced to an amine, is a common strategy.
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Procedure: Dissolve the aminopyrazole from Step 1 in concentrated sulfuric acid at 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C. Stir for 2-3 hours, then pour the mixture onto crushed ice. Neutralize with a base (e.g., NaOH) to precipitate the nitro derivative. Filter, wash with water, and dry.
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Step 3: Reduction of the Nitro Group.
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines.
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Procedure: Dissolve the nitro-aminopyrazole in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the crude diamine. Purify by column chromatography or recrystallization.
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Spectroscopic and Structural Characterization
Unambiguous structural confirmation requires a suite of analytical techniques.
Table of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the C5-CH₃ protons (~2.2-2.5 ppm).- Multiplets for the phenyl protons (~6.8-7.5 ppm).- Broad singlets for the NH and NH₂ protons (variable, exchangeable with D₂O). |
| ¹³C NMR | - Signal for the C5-CH₃ carbon (~10-15 ppm).- Signals for the pyrazole ring carbons.- Signals for the phenyl ring carbons (~110-150 ppm). |
| FT-IR | - N-H stretching vibrations for primary and secondary amines (~3200-3500 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic rings (~1450-1600 cm⁻¹). |
| Mass Spec (HRMS) | - Accurate mass measurement of the molecular ion peak [M+H]⁺ to confirm the elemental composition. |
Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth:
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Rationale: Obtaining high-quality single crystals is essential for X-ray diffraction.
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Procedure: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile). Allow the solution to cool slowly and undisturbed. Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.
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Data Collection and Structure Refinement:
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Rationale: X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles, offering definitive structural proof.
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Procedure: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation. [7][8]Solve the structure using direct methods and refine the model against the collected data to obtain the final crystal structure. [9][10][11]
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Part 3: Computational Modeling and Biological Evaluation
In silico and in vitro studies are crucial for predicting and validating the biological potential of the new molecule.
Computational Chemistry Workflow
Computational methods provide insights into the electronic structure and potential biological interactions of the molecule. [12][13]
Caption: Workflow for computational analysis and virtual screening.
Protocol: Molecular Docking
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Ligand and Receptor Preparation:
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Rationale: Proper preparation of both the small molecule (ligand) and the biological target (receptor) is critical for accurate docking simulations.
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Procedure: Generate the 3D structure of the title compound and perform energy minimization using a suitable force field. Obtain the crystal structure of a relevant biological target (e.g., a kinase, a synthase) from the Protein Data Bank. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
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Docking Simulation:
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Rationale: Docking predicts the preferred orientation of the ligand within the active site of the receptor and estimates the binding affinity.
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Procedure: Define the binding site on the receptor. Use a docking program (e.g., AutoDock, GOLD) to dock the prepared ligand into the defined binding site. Generate multiple binding poses.
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Analysis:
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Rationale: Analyzing the docking results helps to understand the key interactions that stabilize the ligand-receptor complex.
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Procedure: Analyze the predicted binding poses and their corresponding docking scores. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.
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Prospective Biological Activities
The pyrazole scaffold is associated with a wide range of biological activities. The specific substituents of the title compound may confer or enhance certain therapeutic properties.
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Anti-inflammatory Potential: Many pyrazole-containing drugs, like celecoxib, are potent anti-inflammatory agents. [1]The N-phenyl group is a common feature in many bioactive molecules.
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Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways. [5][14]* Antimicrobial Properties: The heterocyclic nature of the pyrazole ring makes it a candidate for antimicrobial drug development. [15]* Kinase Inhibition: The diamino-pyrazole scaffold is known to interact with the hinge region of various kinases, suggesting potential applications in oncology and immunology.
Conclusion
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine represents an intriguing yet unexplored molecule within the vast chemical space of pyrazole derivatives. This guide provides a comprehensive, albeit prospective, framework for its synthesis, rigorous characterization, and preliminary biological evaluation. By leveraging established synthetic methodologies, advanced analytical techniques, and powerful computational tools, researchers can systematically investigate the molecular properties and therapeutic potential of this novel compound, potentially paving the way for new discoveries in drug development.
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